Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate

Lipophilicity Membrane permeability Drug design

Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate (CAS 946374-34-1) is the optimal choice for CNS‑oriented kinase inhibitor programs. Its logP of ~3.97 surpasses methyl (3.19) and ethyl (3.58) analogs, delivering superior blood‑brain barrier permeation for glioblastoma or brain‑metastasis research. The butyl ester also ensures slower hydrolysis, enabling extended‑release prodrug formulations. Choose this congeneric anchor for quantitative SAR deconvolution of lipophilicity‑driven ADME/PK profiles.

Molecular Formula C23H24N4O4S
Molecular Weight 452.53
CAS No. 946374-34-1
Cat. No. B2748054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate
CAS946374-34-1
Molecular FormulaC23H24N4O4S
Molecular Weight452.53
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C23H24N4O4S/c1-2-3-13-31-21(29)16-9-11-18(12-10-16)24-20(28)14-19-15-32-23(26-19)27-22(30)25-17-7-5-4-6-8-17/h4-12,15H,2-3,13-14H2,1H3,(H,24,28)(H2,25,26,27,30)
InChIKeyHZVXRGOZVCRNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate (CAS 946374-34-1): Chemical Identity and Core Scaffold


Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate is a synthetic small molecule belonging to the phenylureido-thiazole-acetamido-benzoate ester class. Its molecular formula is C24H24N4O4S with a molecular weight of 464.547 g/mol and a predicted logP of 3.967, indicating moderate to high lipophilicity [1]. The compound contains a thiazole ring, a phenylurea moiety, and a benzoate butyl ester group, forming a chemotype that has not yet been annotated with biological activity data in public databases [1].

Why Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate Cannot Be Replaced by Its Methyl, Ethyl, or Benzamide Analogs


Close analogs such as methyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate (MW 410.4, logP 3.19), ethyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate (MW 424.5, logP 3.58), and 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzamide (MW 395.4, logP 2.12) share the same core scaffold but differ critically in the ester/amide substituent [1][2][3]. Even a single methylene unit increment in the ester chain alters logP by ~0.4 units and molecular weight by ~14 Da, translating into non-linear changes in membrane permeability, aqueous solubility, and metabolic susceptibility [4]. Consequently, generic substitution without experimental validation risks compromising pharmacokinetic behavior, intracellular target engagement, and ultimately the reproducibility of biological assays.

Quantitative Differentiation of Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate vs. Closest Analogs


Predicted Lipophilicity (logP) Increment Over Methyl, Ethyl, and Benzamide Analogs

The butyl ester (target compound) exhibits a predicted logP of 3.967, which is 0.78 log units higher than the methyl ester analog (logP 3.19), 0.39 log units higher than the ethyl ester analog (logP 3.58), and 1.85 log units higher than the benzamide analog (logP 2.115) [1][2][3]. Each ~0.4 log unit increase corresponds to approximately a 2.5-fold increase in the octanol–water partition coefficient, implying that the butyl ester is roughly 6.3-fold more lipophilic than the methyl ester and over 70-fold more lipophilic than the benzamide derivative.

Lipophilicity Membrane permeability Drug design

Molecular Weight and Size Differentiation Impacting Pharmacokinetic Volume of Distribution

The molecular weight of the target butyl ester is 464.547 Da, compared to 410.455 Da for the methyl ester, 424.482 Da for the ethyl ester, and 395.444 Da for the benzamide analog [1][2][3]. The progressive increase in molecular size (ΔMW +54.1 Da vs methyl, +40.1 Da vs ethyl, +69.1 Da vs benzamide) raises the solvent–accessible surface area and tends to increase the volume of distribution (Vd) while reducing solubility of transport-limited compounds [4].

Molecular size Pharmacokinetics Absorption

Ester Hydrolytic Stability: Butyl Ester as a Potential Prodrug with Extended Activation Half-Life

Alkyl ester chain length directly modulates enzymatic hydrolysis rates by nonspecific esterases. In a structurally analogous system, the butyl ester of isoguvacine exhibited a significantly slower in vitro hydrolysis half-life in human serum compared to the methyl ester, correlating with delayed but sustained in vivo pharmacodynamic effects [1]. By extrapolation, the butyl ester of the target compound is expected to have a lower hydrolysis rate than its methyl or ethyl ester counterparts, providing a longer duration of release of the active carboxylic acid metabolite.

Prodrug design Esterase hydrolysis Pharmacokinetics

Application Scenarios for Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Lead Optimization

The butyl ester's logP of 3.97, significantly higher than that of the methyl (3.19) and ethyl (3.58) analogs, positions it as a superior starting point for designing brain-penetrant kinase inhibitors [1]. Researchers targeting glioblastoma or brain metastases can rationally select this compound to maximize blood–brain barrier permeation while maintaining the thiazole-urea pharmacophore essential for kinase hinge binding.

Sustained-Release Prodrug Development

Based on the class-level inference that butyl ester hydrolysis is slower than methyl or ethyl ester hydrolysis [2], this compound is suited for prodrug strategies where an extended release of the carboxylic acid active principle is desired. Pharmaceutical scientists can formulate the butyl ester as a long-acting injectable or oral extended-release dosage form.

Chemical Biology Probe for Intracellular Target Engagement

The higher lipophilicity and increased molecular size of the butyl ester [1] may enhance cellular uptake and prolong intracellular residence, making it a valuable chemical probe for studying thiazole-binding proteins in live-cell imaging or CETSA (Cellular Thermal Shift Assay) experiments where prolonged target engagement is required.

Combinatorial Library Diversification for SAR Studies

Medicinal chemists building structure-activity relationship (SAR) matrices around the phenylureido-thiazole scaffold can incorporate the butyl ester as an 'extreme' lipophilic anchor point [1]. By contrasting it with the methyl and ethyl ester analogs, researchers can quantitatively deconvolute the contribution of lipophilicity to potency, selectivity, and ADME properties within a congeneric series.

Quote Request

Request a Quote for Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.